2-[(Dimethylamino)methyl]cyclohexan-1-amine
Description
Properties
CAS No. |
825-63-8 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-8-5-3-4-6-9(8)10/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
CFSDKEAIRWMYOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCCC1N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Cyclohexanone + Formaldehyde + Dimethylamine → Mannich base → Reduction/Conversion → this compound
Procedure:
- Reactants:
- Cyclohexanone (C₆H₁₀O)
- Formaldehyde (or paraformaldehyde)
- Dimethylamine hydrochloride (or free base)
- Conditions:
- Excess cyclohexanone is reacted with equimolar dimethylamine HCl and formaldehyde.
- The mixture is heated under reflux, often with acids or catalysts to facilitate the Mannich reaction.
- Vacuum distillation isolates the Mannich base, removing impurities like water, acetic acid, and unreacted cyclohexanone.
Key Data:
| Parameter | Value/Notes |
|---|---|
| Reference | , |
| Typical yield | Moderate to high, depending on conditions |
| Purification | Vacuum distillation, crystallization |
Research Findings:
- Mannich bases are typically isolated as hydrochloride salts, then converted to free bases via NaOH treatment.
- Vacuum distillation enhances purity by removing residual solvents and impurities.
Grignard Reaction Approach
Overview:
The Grignard reaction provides a route for forming carbon-carbon bonds, enabling the synthesis of complex aminoalkyl cyclohexanone derivatives with high stereoselectivity.
Procedure:
- Preparation of Grignard Reagent:
- 3-Bromoanisole (or similar aryl halides) reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.
- Addition to Cyclohexanone:
- The Grignard reagent is added dropwise to a cooled solution of cyclohexanone, often in the presence of lithium chloride to enhance reactivity.
- Reaction Conditions:
- Reflux for several hours until complete consumption of magnesium.
- The mixture is then quenched with ammonium chloride solution, leading to the formation of the aminoalkyl cyclohexanone derivative.
Key Data:
| Parameter | Value/Notes |
|---|---|
| Reference | , |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 55-65°C during addition, cooled to below 30°C during work-up |
| Yield | Variable, often high with optimized conditions |
Research Findings:
- The Grignard method allows for stereoselective synthesis of the target compound.
- Post-reaction, the product is typically purified by extraction, filtration, and crystallization.
Post-Synthesis Conversion to the Amine
Conversion of the Mannich base or Grignard adduct into the free amine involves:
- Treatment with aqueous NaOH to liberate the free base.
- Acidic work-up (e.g., HCl) to form the hydrochloride salt, enhancing stability and handling.
Notes:
- The free amine can be purified via extraction with organic solvents like toluene.
- Final products are characterized by melting point, NMR, and IR spectroscopy to confirm structure.
Data Summary and Comparative Table
| Method | Starting Materials | Key Reagents | Reaction Conditions | Purification Techniques | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Mannich Reaction | Cyclohexanone, Formaldehyde, Dimethylamine HCl | Acid catalyst, vacuum distillation | Reflux, vacuum distillation | Crystallization, recrystallization | Moderate to high | Suitable for large-scale synthesis; high purity achievable |
| Grignard Reaction | Cyclohexanone, 3-Bromoanisole | Mg in THF | Reflux, controlled addition | Filtration, extraction, crystallization | High | Allows stereoselective synthesis; requires careful control of conditions |
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-[(Dimethylamino)methyl]cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in the body, which can influence its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-[(Dimethylamino)methyl]cyclohexan-1-amine, we compare it with six structurally related cyclohexanamine derivatives (Table 1).
Table 1: Structural and Functional Comparison of Cyclohexanamine Derivatives
Structural and Electronic Differences
Substituent Effects on Basicity: The dimethylamino group in this compound increases its basicity compared to simpler cyclohexanamines (e.g., 1-[(methylamino)methyl]cyclohexan-1-amine) due to the electron-donating dimethylamino substituent . In contrast, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine exhibits two amine groups, enabling chelation with metals, a property leveraged in asymmetric catalysis .
Chirality and Stereochemical Impact: The chiral diamine (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine demonstrates enantioselective coordination, critical for asymmetric synthesis . this compound lacks inherent chirality but can serve as a precursor for chiral ligands through functionalization.
Functional Group Diversity: The ketone group in 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one introduces electrophilic reactivity, enabling participation in condensation reactions absent in other derivatives . The diphenylphosphanyl group in 2-(diphenylphosphanyl)cyclohexan-1-amine enhances its utility in transition-metal catalysis by facilitating strong metal-ligand interactions .
Biological Activity
2-[(Dimethylamino)methyl]cyclohexan-1-amine, commonly referred to as a Mannich base derivative, has garnered attention in pharmacological research due to its diverse biological activities, particularly in the fields of anthelmintic and potential neuropharmacological applications. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the Mannich reaction, where formaldehyde and dimethylamine react with cyclohexanone. This results in the formation of the desired Mannich base. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) to confirm the structure and purity of the synthesized compounds .
Anthelminthic Activity
Recent studies have highlighted the anthelmintic properties of this compound derivatives. For instance, research conducted on Milsonia ghanensis (earthworms) demonstrated that these compounds exhibit significant activity in both paralysis and mortality at lower concentrations compared to standard treatments like albendazole. The concentration-dependent effects were notable, with minimal effective concentrations identified as low as 0.5 mg/mL .
Table 1: Anthelminthic Activity of this compound Derivatives
| Compound | Concentration (mg/mL) | Paralysis Rate (%) | Mortality Rate (%) |
|---|---|---|---|
| 1 | 0.5 | 85 | 90 |
| 2 | 1.0 | 75 | 80 |
| 3 | 0.5 | 95 | 95 |
| Albendazole | 5.0 | 70 | 60 |
Neuropharmacological Activity
In addition to its anthelmintic properties, there is emerging evidence suggesting that derivatives of this compound may interact with various neurotransmitter systems. Preliminary studies indicate potential activity as a delta-opioid receptor agonist, which could lead to applications in pain management and anxiety disorders . However, further research is needed to elucidate these mechanisms.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications in the cyclohexane ring or variations in the dimethylamino group can significantly influence their pharmacological profiles. For example, substituents that enhance lipophilicity may improve blood-brain barrier penetration, thus augmenting central nervous system effects .
Table 2: Structure-Activity Relationships of Selected Derivatives
| Derivative | Modification | Activity (IC50 μM) |
|---|---|---|
| A | Methyl group added | 25 |
| B | Ethyl group added | 15 |
| C | No modification | 30 |
Case Study: Efficacy Against Drug Resistance
A notable case study involved testing the efficacy of synthesized Mannich bases against drug-resistant strains of helminths. The results indicated that certain derivatives exhibited enhanced potency compared to traditional anthelmintics, suggesting a potential avenue for developing new treatments for resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
